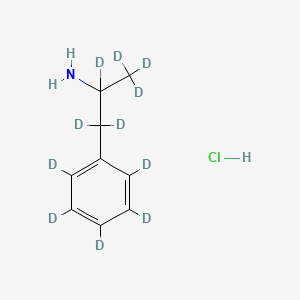
Amfetamine D11 Hydrochloride; 1,1,2,3,3,3-Hexadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride typically involves the following steps:
Deuteration of Benzene: Benzene is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in benzene-2,3,4,5,6-d5.
Formation of Ethanamine: The deuterated benzene is then reacted with ethylene to form the ethanamine structure.
Introduction of Methyl-d3 Group: The methyl-d3 group is introduced via a reaction with deuterated methyl iodide.
Formation of Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale deuteration processes and the use of specialized equipment to handle deuterium gas. The reactions are typically carried out under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction kinetics.
Biology: Employed in metabolic studies to track the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用機序
The mechanism of action of alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium alters the compound’s metabolic stability and reaction kinetics, which can lead to different biological effects compared to non-deuterated analogs. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
Alpha-terpineol-d3 (propyl methyl-d3): Another deuterated compound used in research and industrial applications.
Deudextromethorphan: A deuterated analog of dextromethorphan used in clinical research.
Uniqueness
Alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride is unique due to its specific deuterium substitution pattern, which provides distinct advantages in terms of stability and reaction kinetics. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and metabolic pathways.
特性
分子式 |
C9H14ClN |
|---|---|
分子量 |
182.73 g/mol |
IUPAC名 |
1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,2D,3D,4D,5D,6D,7D2,8D; |
InChIキー |
SEVKYLYIYIKRSW-KQPZAKSXSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])N)[2H])[2H].Cl |
正規SMILES |
CC(CC1=CC=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


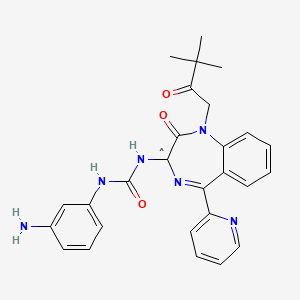
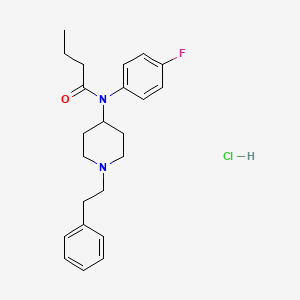
![8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352025.png)
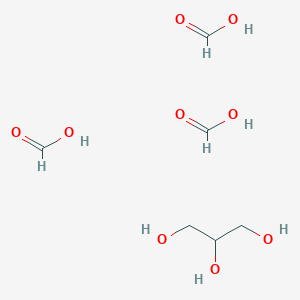
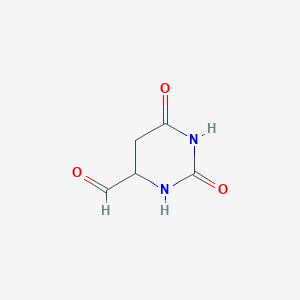




![1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352066.png)
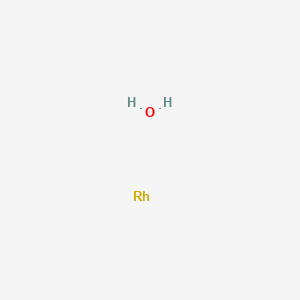
![N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)
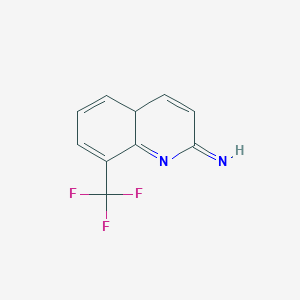
![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)
